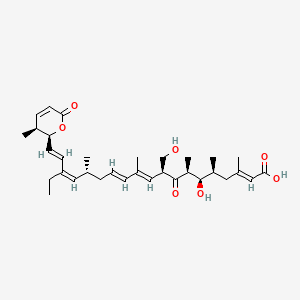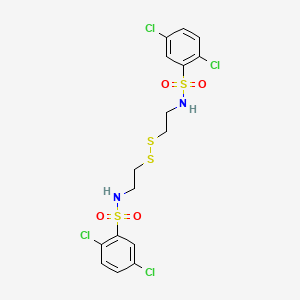
Hycanthone
Übersicht
Beschreibung
Hycanthone is a thioxanthene derivative of lucanthone, known for its anti-schistosomal and potential antineoplastic activities . It was approved by the FDA in 1975 for the treatment of schistosomiasis, a parasitic disease caused by Schistosoma species . This compound interferes with parasite nerve function, leading to paralysis and death . Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .
Wirkmechanismus
Target of Action
Hycanthone primarily targets the acetylcholinesterase (AChE) enzyme in Schistosoma mansoni, a parasitic worm . This enzyme plays a crucial role in the nerve function of the parasite .
Mode of Action
this compound interferes with the nerve function of the parasite by inhibiting the AChE enzyme . This results in increased sensitivity to stimulation by 5-HT, causing an increase in motility . The paired worms are separated and reproduction is stopped . Additionally, this compound also intercalates into DNA and inhibits RNA synthesis in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, which is disrupted due to the inhibition of the AChE enzyme . This leads to increased sensitivity to 5-HT stimulation and increased motility . The compound also affects the DNA replication and RNA synthesis pathways by intercalating into DNA .
Pharmacokinetics
It is known that the drug is soluble in ethanol, methanol, dmso, and water .
Result of Action
The inhibition of the AChE enzyme and the disruption of DNA and RNA synthesis result in the paralysis and death of the parasite . This compound has also shown potential antineoplastic activity, indicating its possible use in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a drug treatment could induce an epimutation, silencing the gene coding for the enzyme responsible for the bio-activation
Wissenschaftliche Forschungsanwendungen
Hycanthone wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als DNA-Interkalator in Studien zur Wechselwirkung von Nukleinsäuren verwendet.
Biologie: Untersucht für seine Auswirkungen auf die Nervenfunktion von Parasiten und Enzyminhibition.
Medizin: Für seine potentielle antineoplastische Aktivität und Verwendung in der Chemotherapie untersucht.
5. Wirkmechanismus
This compound übt seine Wirkung durch mehrere Mechanismen aus:
Nervenfunktion von Parasiten: Es stört die Nervenfunktion von Parasiten, was zu Lähmung und Tod führt.
DNA-Interkalation: this compound interkaliert in DNA, hemmt die RNA-Synthese und beeinflusst die Zellreplikation.
Enzyminhibition: Es hemmt Enzyme wie Acetylcholinesterase und Monoaminoxidase und stört den Stoffwechsel von Parasiten.
Biochemische Analyse
Biochemical Properties
Hycanthone plays a significant role in biochemical reactions by intercalating into DNA and inhibiting RNA synthesis . It interacts with several enzymes and proteins, including apurinic endonuclease 1 (APE1), topoisomerases, and other nucleic acid biosynthesis enzymes . The interaction with APE1 is particularly notable, as this compound binds directly to the enzyme, inhibiting its endonuclease activity without affecting its redox activity . This binding occurs at a hydrophobic pocket within APE1, altering its helical structure and inhibiting its function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells by interfering with DNA replication and transcription . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of enzymes involved in these processes . This disruption leads to altered cellular functions and can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate into DNA, thereby inhibiting RNA synthesis and disrupting nucleic acid biosynthesis . This compound binds to APE1 at a hydrophobic pocket, inhibiting its endonuclease activity . This binding alters the enzyme’s structure and function, preventing it from repairing DNA damage effectively . Additionally, this compound inhibits topoisomerases, enzymes that play a crucial role in DNA replication and transcription, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA repair and RNA synthesis . These effects are particularly evident in in vitro studies, where this compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits parasitic infections and tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an antitumor and antiparasitic agent . It interacts with enzymes such as APE1 and topoisomerases, affecting metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to active metabolites that retain biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and toxicity . This compound’s ability to intercalate into DNA also plays a role in its distribution, as it can accumulate in the nucleus and exert its effects on nucleic acid biosynthesis .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it intercalates into DNA and inhibits RNA synthesis . This localization is facilitated by its ability to bind to specific DNA sequences and interact with nuclear enzymes such as APE1 . The compound’s activity and function are influenced by its localization, as it can effectively disrupt nucleic acid biosynthesis and DNA repair processes within the nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hycanthone is synthesized from lucanthone through a series of chemical reactions. The reaction conditions typically involve the use of strong bases and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hycanthone durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxymethylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Formen von this compound.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Hycanthone wird mit anderen Thioxanthen-Derivaten verglichen, wie Lucanthone und Miracil D:
Lucanthone: Sowohl this compound als auch Lucanthone sind DNA-Interkalatoren mit antineoplastischer Aktivität.
Miracil D: Ähnlich wie this compound wird Miracil D zur Behandlung von Schistosomiasis eingesetzt.
Ähnliche Verbindungen:
- Lucanthone
- Miracil D
- Oxamniquin
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWMTSUNYWVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023128 | |
| Record name | Hycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hycanthone is an odorless canary yellow to yellow-orange crystalline powder. Bitter taste. (NTP, 1992) | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4), Highly soluble (NTP, 1992) | |
| Record name | SID11533028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3105-97-3 | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hycanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3105-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hycanthone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hycanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hycanthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BXX5EVN2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213.1 to 217.0 °F (NTP, 1992) | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)


